molecular formula C19H19N3O4S B1192711 EJR-866-75

EJR-866-75

Katalognummer: B1192711
Molekulargewicht: 385.438
InChI-Schlüssel: LHBMAGYLRQENLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

EJR-866-75, with the chemical name 7-imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione, is a novel, small-molecule inhibitor of the oncogenic PTP4A3 phosphatase (also known as PRL-3) . The PTP4A family of tyrosine phosphatases are challenging pharmacological targets that are overexpressed in numerous human cancers, where they contribute to fundamental malignant processes such as tumor invasion, dissemination, and poor patient prognosis . As a potent and selective inhibitor, this compound provides researchers with a valuable chemical tool to interrogate PTP4A3 signaling pathways and its role in oncogenesis. Mechanistic studies indicate that this compound acts as a reversible inhibitor and does not exert its primary effects through significant generation of reactive oxygen species (ROS), a common deactivation mechanism for other phosphatase inhibitors . This cell-active compound has demonstrated cytotoxicity against pathologically relevant three-dimensional cancer spheroid models, including human ovarian and breast cancer cell lines . Research involving this compound can significantly advance the study of tyrosine phosphatases in cancer biology and contribute to the development of future targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C19H19N3O4S

Molekulargewicht

385.438

IUPAC-Name

7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C19H19N3O4S/c20-16-17-14(18(23)21-19(16)24)11-15(27-17)12-1-3-13(4-2-12)26-10-7-22-5-8-25-9-6-22/h1-4,11,20H,5-10H2,(H,21,23,24)

InChI-Schlüssel

LHBMAGYLRQENLH-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=C(OCCN3CCOCC3)C=C2)S4)=C4C(C(N1)=O)=N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

EJR-866-75

Herkunft des Produkts

United States

Detailed Research Findings on Ejr 866 75

Retrosynthetic Analysis of the Thienopyridinedione Scaffold

Retrosynthetic analysis is a pivotal problem-solving technique in organic chemistry, enabling the strategic design of synthetic routes by working backward from the target molecule to simpler, readily available starting materials. nih.govchem960.com For a complex fused heterocyclic system like the thienopyridinedione scaffold, retrosynthesis typically involves identifying key disconnections that simplify the molecular architecture. This approach aims to break down the molecule into logical synthetic equivalents, considering the reactivity and stability of potential intermediates. The thienopyridinedione core, being a central motif in this compound, would be a primary focus for such disconnections, potentially involving the cleavage of carbon-carbon or carbon-heteroatom bonds that form the fused rings.

Optimized Synthetic Pathways for this compound Generation

This compound, along with its related analogs, has been synthesized through established methodologies described in the literature. guidetopharmacology.orgcenmed.com The synthesis often involves a multi-step sequence designed to construct the intricate thienopyridinedione framework and append the specific substituents. The iminothienopyridinedione motif is a crucial structural feature that is carefully integrated during the synthetic process. medchemexpress.com

The synthesis of this compound necessitates the preparation of specific precursors that ultimately form its distinct structural components, particularly the thienopyridinedione core and the 4-(2-morpholinoethoxy)phenyl substituent. In related synthetic efforts for iminothienopyridinedione derivatives, strategies have included the formation of aryl-aryl bonds via Suzuki coupling, a common and effective method for carbon-carbon bond formation. medchemexpress.com Additionally, the reduction of nitro compounds to their corresponding amines through catalytic hydrogenation can serve as an important step, providing key intermediates for subsequent derivatization, such as the formation of the imine functionality. medchemexpress.com

A notable reaction step in the generation of iminothienopyridinediones, including those structurally related to this compound, is photooxygenation. This method has been employed as a late-stage modification to introduce the imine functionality, often resulting in high yields. nih.govmedchemexpress.com The formation of the aryl-thiophene linkage, critical for the thienopyridinedione scaffold, can be achieved through Suzuki coupling reactions. medchemexpress.com Specific reaction conditions, including solvent systems, temperatures, and catalysts, would be meticulously detailed in the original synthetic reports to ensure optimal yields and purity. guidetopharmacology.orgcenmed.com

Structural Elucidation Methodologies (General Academic Approach)

Structural elucidation is a fundamental aspect of synthetic chemistry, confirming the successful synthesis and purity of a chemical compound. A general academic approach to structural confirmation relies on a suite of spectroscopic techniques.

Mass Spectrometry (MS) guidetopharmacology.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy frontiersin.org

Analog Development and Design Principles Related to this compound

This compound is part of a series of compounds developed as inhibitors of PTP4A3 phosphatase, serving as an analog of the potent inhibitor JMS-053. guidetopharmacology.orgcenmed.comnih.gov Other notable analogs in this series include EJR-866-81 and NRT-870-59. guidetopharmacology.orgcenmed.com

The development of these analogs is guided by design principles aimed at optimizing various chemical and biological properties. Key objectives include enhancing inhibitory potency, improving selectivity for target enzymes, increasing solution stability, and, in some cases, introducing new functionalities to modulate biological pathways. nih.govmedchemexpress.com Structure-Activity Relationship (SAR) investigations are crucial in this process, where systematic modifications to the core scaffold and substituents are made to understand their impact on the compound's activity and properties. nih.govmedchemexpress.com The iminothienopyridinedione motif has been identified as particularly important for the PTP4A3 inhibitory activity within this class of compounds. medchemexpress.com

The inhibitory activities of this compound and its analogs against key phosphatases are summarized in the table below.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical Name7-imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione nih.govcenmed.com
Molecular FormulaC19H19N3O4S nih.gov
Molecular Weight385.438 g/mol nih.gov
PubChem CID162503164
AppearanceSolid powder nih.gov
Purity>98% nih.gov

Table 2: Inhibitory Activity of this compound and Analogs against PTP4A3 and CDC25B

CompoundPTP4A3 IC50 (nM)CDC25B IC50 (nM)SourcePubChem CID
This compound98.2122.6 guidetopharmacology.org162503164
EJR-866-8136.165.5 guidetopharmacology.orgN/A
NRT-870-5986.0>1000 guidetopharmacology.orgN/A
JMS-05392.6 (for CDC25B)92.6 guidetopharmacology.org124141953

Derivatization Strategies for Enhanced Selectivity

For instance, this compound and EJR-866-81 both exhibit potent in vitro inhibition of CDC25B, with IC₅₀ values of 122.6 nM and 65.5 nM, respectively ebi.ac.uk. In contrast, NRT-870-59 showed no inhibition of CDC25B at concentrations up to 1 μM ebi.ac.uk. This highlights how the nature and position of substituents on the phenyl ring (e.g., the morpholinoethoxy group in this compound versus a chloro group in EJR-866-81) and modifications to the core (e.g., methylation at the 5-position in NRT-870-59) are critical for achieving differential selectivity. All these compounds were found to be 5- to 6-fold less potent as inhibitors of the dual specificity phosphatase DUSP3, indicating a degree of selectivity over this enzyme ebi.ac.uk.

Table 1: In vitro Inhibitory Activity of this compound and Analogs against Phosphatases ebi.ac.uk

CompoundTargetIC₅₀ (nM)
This compoundCDC25B122.6
This compoundDUSP3>122.6 x 5-6 (approx. >600-700)
EJR-866-81CDC25B65.5
EJR-866-81DUSP3>65.5 x 5-6 (approx. >300-400)
NRT-870-59CDC25B>1000
NRT-870-59DUSP3>1000 x 5-6 (approx. >5000-6000)
JMS-053PTP4A334.7
JMS-053CDC25B92.6
JMS-053DUSP3207.6

Note: IC₅₀ values for DUSP3 are inferred as 5- to 6-fold less potent than CDC25B based on the source ebi.ac.uk.

Structural Features Influencing Biological Activity

The biological activity of this compound is intrinsically linked to its molecular architecture. The 7-imino-thieno[3,2-c]pyridine-4,6(5H,7H)-dione core appears to be a critical pharmacophore for phosphatase inhibition. The presence of the morpholinoethoxy-substituted phenyl group at the 2-position of the thienopyridone (B2394442) core in this compound contributes significantly to its cell-active inhibitory properties against PTP4A3 nih.gov.

Comparative analysis with EJR-866-81, which features a 2-chlorophenyl group instead of the morpholinoethoxy-substituted phenyl group, indicates that the nature and electronic properties of this substituent can influence the compound's potency against specific phosphatases. The enhanced potency of EJR-866-81 against CDC25B (IC₅₀ of 65.5 nM compared to 122.6 nM for this compound) suggests that a smaller, more lipophilic substituent at this position might favor CDC25B inhibition, or that the morpholinoethoxy group, while beneficial for PTP4A3, might introduce steric or electronic factors that slightly reduce CDC25B potency ebi.ac.uk.

Furthermore, the significant drop in activity observed with NRT-870-59, which has a 5-methyl group and an unsubstituted phenyl group at the 2-position, underscores the importance of both the substituent at the 2-position and potentially the absence of a methyl group at the 5-position for potent CDC25B and PTP4A3 inhibition ebi.ac.uk. These findings collectively suggest that the precise spatial arrangement and electronic characteristics of the substituents on the thienopyridone scaffold are key determinants of the compound's ability to interact with and inhibit target phosphatases. The cytotoxic activity of this compound, EJR-866-81, and NRT-870-59 against human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells (with IC₅₀ values below 20 μM) further highlights the therapeutic potential of this chemical class, with their activity likely mediated through their phosphatase inhibition ebi.ac.uk.

Molecular Mechanisms of Action of Ejr 866 75

EJR-866-75 as a Potent Inhibitor of PTP4A3

This compound functions as a potent inhibitor of recombinant human PTP4A3. Its inhibitory activity has been quantified through direct enzymatic studies, demonstrating its efficacy against this oncogenic phosphatase.

Direct enzymatic inhibition studies of recombinant human PTP4A3 have been conducted to characterize the interaction with this compound. These studies typically employ a substrate like DiFMUP and are performed under conditions that reflect the steady-state kinetics of the enzyme.

The inhibitory potency of this compound against PTP4A3 has been quantified by determining its half-maximal inhibitory concentration (IC50). Using DiFMUP and a 25-minute incubation period to reflect the steady-state rate, the PTP4A3 IC50 value for this compound was determined to be 98.2 nM. nih.gov This value positions this compound as a potent inhibitor of PTP4A3. nih.gov

Table 1: IC50 Value of this compound against PTP4A3

CompoundTargetIC50 (nM)Assay Conditions
This compoundPTP4A398.2DiFMUP substrate, 25-minute steady-state assay

PTP4A3 exhibits a two-step in vitro kinetic cycle, which involves a long-lived phosphocysteine intermediate. nih.gov The initial step is rapid, followed by a slower steady-state conversion, which is considered more kinetically meaningful within cellular contexts. nih.gov The IC50 determination for this compound was performed using an incubation time that reflects this steady-state rate. nih.gov Further detailed kinetic analyses, such as the specific type of inhibition (e.g., competitive, non-competitive) or specific kinetic parameters (e.g., Ki), for this compound were not explicitly detailed in the available literature.

Understanding the selectivity of this compound across related protein tyrosine phosphatases is crucial for assessing its specificity. The PTP4A family includes PTP4A1, PTP4A2, and PTP4A3, which share significant sequence homology.

This compound has been profiled for its inhibitory activity against other members of the PTP4A family, specifically PTP4A1 and PTP4A2. Studies indicate that this compound showed little preference among the PTP4A family members. nih.gov This suggests that its inhibitory activity is not highly selective for PTP4A3 over PTP4A1 and PTP4A2. nih.gov

While comprehensive theoretical or computational studies detailing the precise binding modes and interaction sites of this compound within PTP4A3 were not extensively described in the available literature, some insights into its interaction have been observed. For instance, the inhibitory activity (IC50 values) of this compound against a PTP4A3 K144I mutant was found to be similar to that against wild-type PTP4A3. nih.gov This suggests that the K144 residue is not essential for this compound's binding to PTP4A3. nih.gov

PTP4A Family Member Selectivity Profiling

Off-Target Modulation: Inhibition of CDC25B

The cell division cycle 25 (CDC25) family of phosphatases plays a crucial role in cell cycle progression by activating cyclin-dependent kinases (Cdks) through dephosphorylation cdutcm.edu.cninvivochem.cn. Perturbations in CDC25 activity can lead to cell cycle arrest or dysregulation, making them relevant targets in various cellular contexts.

This compound has been demonstrated to be a potent in vitro inhibitor of CDC25B. Enzymatic studies revealed an inhibitory concentration 50 (IC50) value of 122.6 nM for this compound against CDC25B cenmed.com. This indicates a strong inhibitory effect on the catalytic activity of CDC25B.

While this compound shows potent inhibition of CDC25B, detailed comparative potency data against other CDC25 isoforms, specifically CDC25A and CDC25C, are not explicitly available in the current research findings for this compound. However, it has been noted that this compound and its related compounds were 5- to 6-fold less potent as inhibitors of the dual-specificity phosphatase DUSP3 cenmed.com. This suggests a degree of selectivity beyond its primary targets.

Table 1: Enzymatic Inhibition Potency of this compound

TargetIC50 (nM)Reference
CDC25B122.6 cenmed.com
DUSP3>122.6* cenmed.com

*Calculated as 5- to 6-fold less potent than CDC25B, based on the provided information.

Intracellular Target Engagement and Pathway Perturbation

This compound's primary focus of investigation lies in its interaction with PTP4A3, a phosphatase strongly implicated in cancer progression.

This compound effectively inhibits PTP4A3 in vitro, demonstrating an IC50 value of 98.2 nM cenmed.com. PTP4A3, also known as Phosphatase of Regenerating Liver-3 (PRL-3), is a protein tyrosine phosphatase that plays significant roles in cell signaling cdutcm.edu.cncenmed.comrxnfinder.org. The inhibition of PTP4A3 by this compound suggests its potential to modulate cellular processes regulated by this phosphatase.

PTP4A3 (PRL-3) is a key player in various oncogenic signaling pathways. Its inhibition or deletion has been shown to perturb several downstream cascades. PTP4A3 is involved in activating Src kinase and promoting STAT3 signaling, both of which stimulate cell proliferation rna-society.org. The phosphatase also modulates cell cycle regulators, including cyclin D1, CDK2, STAT5, and AKT rna-society.org. Overexpression of PRL-3 activates the PI3K/Akt signaling pathway, which is frequently overactive in human cancers and contributes to tumor formation, proliferation, invasion, and migration rna-society.org. Furthermore, PTP4A3 has been identified as a direct regulatory target of TGFβ signaling in colon cancer nih.gov. Studies have also shown that knockdown of PTP4A3 expression in glioblastoma cells inhibited cell proliferation, migration, and invasion, and modulated the activity of the Akt/mTOR signaling pathway by inducing de-phosphorylation of Akt and mTOR cdutcm.edu.cn.

The modulation of PTP4A3 by this compound impacts several critical cellular processes, particularly those related to cancer. This compound, along with its analogs, exhibited cytotoxicity against human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells in vitro, with IC50 values below 20 μM cenmed.com. PTP4A3 is highly expressed in numerous human cancers, and its elevated expression often correlates with increased tumor invasiveness and poor prognosis nih.gov. Overexpression of PTP4A3 has been shown to enhance tumor cell migration and invasion in vitro nih.gov. Functionally, PTP4A3 stimulates progression from G1 into S phase during mitosis, enhances cell proliferation, cell motility, and invasive activity, and promotes cancer metastasis cenmed.com. Targeted deletion of PTP4A3 has been shown to suppress murine colon cancer, with PTP4A3-null mice exhibiting resistance to colon tumorigenesis nih.gov. In such PTP4A3-null tumors, elevated levels of IGF1Rβ and c-MYC were observed, suggesting an enhanced engagement of other cell signaling pathways in the absence of the phosphatase nih.gov. PTP4A3 has also been specifically implicated in ovarian cancer cell migration and invasion invivochem.cn.

Role of Oxidation in Thienopyridinedione Mechanism of Action (General Considerations for Chemotype)

The thienopyridinedione chemotype, including compounds such as thienopyridone (B2394442) (TP) and iminothienopyridinedione (ITP), has been shown to inhibit protein phosphatases through a redox-dependent mechanism. This mechanism primarily involves the oxidation of the catalytic cysteine residue within the active site of these enzymes. This contrasts with traditional competitive or allosteric inhibition, as the inhibitory effect is mediated by a chemical modification of the enzyme itself rather than direct binding to a specific site that prevents substrate interaction. wikipedia.org The non-specific nature of inhibition through oxidation has implications for their use as highly selective probes or therapeutic agents. wikipedia.org

Interrogation of Redox Sensitivity and Reactivity

Cysteine-based phosphatases (CBPs), a broad family that includes protein tyrosine phosphatases (PTPs), dual-specificity phosphatases (DSPs), and low-molecular-weight PTPs, possess a nucleophilic catalytic cysteine residue. This cysteine is highly susceptible to oxidation due to its low pKa, making it a prime target for redox regulation. nih.govnih.govdrugbank.com Reactive oxygen species (ROS) are known mediators of cell-signaling responses, and one significant way they exert their effects is through the reversible regulation of CBPs. nih.govnih.govdrugbank.com

The oxidation of the catalytic cysteine can lead to various modified states, including sulfenic acid, which can further convert to cyclic sulfenamide (B3320178) or form disulfide bonds. nih.govnih.govdrugbank.com These oxidized forms typically result in the inactivation of the phosphatase. Crucially, these modifications are often reversible, meaning that the enzyme's activity can be restored by reducing agents suchls as dithiothreitol (B142953) (DTT) or glutathione. wikipedia.orgnih.govnih.govdrugbank.com This reversibility is a hallmark of redox-mediated inhibition. Conversely, further oxidation to sulfinic or sulfonic acid forms leads to irreversible inactivation. nih.gov The susceptibility of PTPs to oxidation can vary, influenced by factors such as pH and the specific microenvironment of the catalytic cysteine, including the orientation of the PTP loop arginine.

For the thienopyridinedione chemotype, studies have demonstrated their redox activity. For instance, iminothienopyridinedione (ITP) has been shown to inhibit phosphatases like PRL-3 through oxidation. This inhibition is not due to reversible binding but rather to the oxidative modification of the catalytic cysteine, as evidenced by the recovery of phosphatase activity upon treatment with reducing agents. wikipedia.org Beyond direct enzyme oxidation, these compounds can also catalyze the oxidation of other thiols, such as thioredoxin-1, TCEP, DTT, and glutathione, highlighting their broad redox reactivity. wikipedia.org

Impact on Catalytic Cysteine Residues of Phosphatases

The catalytic cysteine residue is indispensable for the enzymatic function of phosphatases, serving as the nucleophile that initiates the dephosphorylation reaction. nih.gov When this cysteine is oxidized by compounds like thienopyridinediones, its nucleophilicity is compromised, leading to a loss of catalytic activity. nih.govnih.govdrugbank.com The inactivation of phosphatases through this mechanism can significantly impact cellular signaling pathways where these enzymes play critical regulatory roles. For example, the phosphatases of regenerating liver (PRLs), which are frequently overexpressed in cancers, are particularly susceptible to oxidation by thienopyridinediones, which may contribute to their reported selectivity. wikipedia.org

Experimental evidence supporting this mechanism includes observations where sub-stoichiometric amounts of thienopyridinedione inhibitors lead to strong inhibition of phosphatase activity, suggesting a catalytic rather than stoichiometric binding mechanism. wikipedia.org Furthermore, the ability to reactivate the inhibited phosphatase by introducing reducing agents, such as DTT and catalase, provides direct proof that the inhibition occurs via oxidation of the catalytic cysteine and not through a stable, non-covalent binding interaction. wikipedia.org This mechanism has been observed for various PTPs, including PTP1B, although the duration and extent of inhibition may vary depending on the specific phosphatase's inherent susceptibility to oxidation. wikipedia.org

Comparative Mechanistic Studies with Related Thienopyridinedione Analogs (e.g., JMS-053, EJR-866-81)

This compound is identified as a PTP4A3 phosphatase inhibitor. While its precise mechanism of action regarding redox sensitivity and direct oxidative impact on catalytic cysteine residues has not been explicitly detailed in publicly available literature, its classification within the thienopyridinedione chemotype suggests potential for redox activity, similar to other members of this class. This compound has a molecular formula of C19H19N3O4S.

In contrast to the general oxidative mechanism observed for some thienopyridinediones, the related analog JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione) exhibits a distinct and well-characterized mechanism of action. JMS-053 is described as a potent, selective, reversible, and noncompetitive PTP4A inhibitor. Unlike the oxidative inhibitors, JMS-053 is explicitly stated not to form covalent adducts or generate species that oxidize the catalytic cysteine. Instead, its mechanism is allosteric, involving favorable π-π and hydrophobic contacts with specific residues within the PTP4A3 enzyme, distinct from the active site.

JMS-053 demonstrates significant inhibitory activity against PTP4A family members, with reported IC50 values of 29.1 nM for PTP4A1, 48.0 nM for PTP4A2, and 34.7 nM for PTP4A3. It also shows inhibitory activity against CDC25B and DUSP3. The reversibility of JMS-053's inhibition has been confirmed through dilution studies. Furthermore, JMS-053 has been shown to bind to human serum albumin, which can reduce its in vitro potency. These mechanistic differences highlight that while this compound and JMS-053 belong to the broader thienopyridinedione class, specific structural modifications can lead to fundamentally different modes of enzyme inhibition.

Information regarding the compound EJR-866-81 and its specific mechanism of action or PubChem CID was not found in the reviewed literature.

Table 1: Inhibitory Activity of JMS-053 on Phosphatases

PhosphataseIC50 (nM)
PTP4A129.1
PTP4A248.0
PTP4A334.7
CDC25B92.6
DUSP3207.6

Biological Activity of Ejr 866 75 in Preclinical Models

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for understanding the direct cellular effects of EJR-866-75. These investigations have focused on its ability to induce cytotoxicity in human cancer cell lines and its broader impact on cellular processes, particularly those linked to PTP4A3 inhibition. nih.gov

This compound exhibits cytotoxic properties against specific human cancer cell lines, indicating its potential as an anticancer agent. nih.gov

This compound demonstrated cytotoxicity in human Hs578T breast cancer cells. Hs578T cells are a widely used triple-negative breast cancer cell line, known for their aggressive and metastatic characteristics. nih.govaltogenlabs.com In in vitro assays, this compound showed an inhibitory concentration 50% (IC50) value below 20 µM against these cells. nih.gov

Table 1: Cytotoxicity of this compound in Hs578T Breast Cancer Cells

Cell LineCancer TypeIC50 (µM)
Hs578TBreast< 20

Similarly, this compound was found to be cytotoxic to human OVCAR4 ovarian cancer cells. OVCAR4 is a recognized human ovarian cancer cell line. nih.govnih.govbiorxiv.org The compound exhibited an IC50 value below 20 µM in these cells. nih.gov

Table 2: Cytotoxicity of this compound in OVCAR4 Ovarian Cancer Cells

Cell LineCancer TypeIC50 (µM)
OVCAR4Ovarian< 20

Beyond monolayer cell cultures, this compound was also evaluated for its cytotoxic effects in spheroid tumor cell models. Spheroid models are three-dimensional (3D) multicellular cultures that more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions and extracellular matrix dependency. aimsciences.orgnih.govnanostring.com this compound was cytotoxic to both Hs578T breast cancer and OVCAR4 ovarian cancer cells when grown as spheroids, with IC50 values remaining below 20 µM. Spheroid colony formation assays serve as an alternative method to assess cytotoxicity in an extracellular matrix-dependent context. nih.gov

Table 3: Cytotoxicity of this compound in Spheroid Tumor Cell Models

Cell Line (Spheroid)Cancer TypeIC50 (µM)
Hs578TBreast< 20
OVCAR4Ovarian< 20

This compound functions as an inhibitor of the PTP4A3 phosphatase. Its inhibitory activity extends to other members of the PTP4A family, indicating a pan-PTP4A phosphatase inhibition profile. nih.gov

The cytotoxic effects observed in cancer cell lines, as indicated by the IC50 values, directly reflect this compound's impact on cell proliferation and viability. In enzymatic assays, this compound demonstrated potent inhibition of PTP4A3 with an IC50 value of 98.2 nM. nih.gov

Furthermore, this compound also inhibited CDC25B, another dual specificity phosphatase, with an IC50 value of 122.6 nM. Its potency as an inhibitor of DUSP3 was considerably lower, being 5- to 6-fold less potent compared to its activity against PTP4A3 and CDC25B. nih.gov

Table 4: this compound Inhibition of Phosphatases

PhosphataseIC50 (nM)
PTP4A398.2
CDC25B122.6
DUSP3> 600 (approx. 5-6x less potent than PTP4A3)

Effects on Cellular Processes in Response to PTP4A3 Inhibition

Cell Cycle Progression Analysis

Investigations into the effect of this compound on cell cycle progression have highlighted its inhibitory action against cell division cycle 25B (CDC25B) phosphatase. In in vitro studies, this compound exhibited potent inhibition of CDC25B, with an inhibitory concentration 50% (IC50) value of 122.6 nM. This finding suggests a potential mechanism by which this compound could influence cell cycle regulation, as CDC25B phosphatases play a crucial role in promoting cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). nih.gov

Table 1: In Vitro Inhibition of CDC25B by this compound

CompoundTarget PhosphataseIC50 (nM)Assay Type
This compoundCDC25B122.6In Vitro
Apoptosis and Cell Death Induction

This compound has demonstrated cytotoxic effects on human cancer cell lines in preclinical in vitro models. Specifically, it was found to be cytotoxic to human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells. The inhibitory concentration 50% (IC50) values for this compound in these spheroid models were reported to be below 20 µM. This indicates that this compound can induce cell death or inhibit proliferation in these specific cancer cell types under in vitro conditions, suggesting its potential as an agent for inducing apoptosis or other forms of cell death. nih.gov

Table 2: In Vitro Cytotoxicity of this compound in Cancer Spheroid Models

Cell LineCancer TypeIC50 (µM)Assay Type
Hs578T SpheroidsHuman Breast Cancer< 20In Vitro
OVCAR4 SpheroidsHuman Ovarian Cancer< 20In Vitro
Cellular Migration and Invasion Assays

Information regarding the specific effects of this compound on cellular migration and invasion in in vitro assays was not available in the provided search results.

Preclinical In Vivo Studies (Non-Human Models)

Assessment of this compound Biological Activity in Animal Models

Detailed findings on the assessment of this compound's biological activity in non-human animal models were not available in the provided search results.

Investigation of Tumor Growth Inhibition in Xenograft Models

Specific data pertaining to the investigation of tumor growth inhibition by this compound in xenograft models was not available in the provided search results.

Histopathological and Molecular Analyses of Treated Tissues

Information regarding histopathological and molecular analyses of tissues treated with this compound in preclinical models was not available in the provided search results.

Biomarker Response Analysis in Animal Models

This compound has demonstrated potent inhibitory activity against key phosphatases in in vitro preclinical models. It functions as an inhibitor of PTP4A3 (Protein Tyrosine Phosphatase 4A3) and CDC25B (Cell Division Cycle 25B). nih.gov

Detailed research findings indicate that this compound inhibits PTP4A3 with an IC50 value of 98.2 nM. nih.gov Furthermore, it acts as a potent in vitro inhibitor of CDC25B, exhibiting an IC50 value of 122.6 nM. nih.gov For comparison, EJR-866-81, another analogue, showed an IC50 of 65.5 nM against CDC25B. nih.gov Both this compound and EJR-866-81 were found to be 5- to 6-fold less potent as inhibitors of the dual specificity phosphatase DUSP3. nih.gov

The following table summarizes the in vitro inhibitory activity of this compound:

CompoundTargetIC50 (nM)
This compoundPTP4A398.2 nih.gov
This compoundCDC25B122.6 nih.gov

While in vivo anti-proliferation activity has been tested in mouse xenograft tumor models for shikonin (B1681659) and its analogues, which include this compound, specific detailed research findings regarding biomarker responses directly attributable to this compound in these animal models were not explicitly available in the provided sources. researchgate.net

Biomarker Response Analysis in Animal Models

The analysis of biomarker responses in animal models is crucial for understanding the pharmacodynamic effects of a compound and its impact on disease progression. mdpi.comnih.govnih.gov This involves identifying and quantifying molecular, histological, or physiological changes that correlate with the compound's mechanism of action or therapeutic efficacy. mdpi.comnih.gov Animal models, such as mouse xenograft models, are widely used in preclinical research to evaluate the in vivo activity of compounds. researchgate.netwhiterose.ac.ukoup.com However, specific detailed data on biomarker responses for this compound in animal models were not found in the consulted literature.

Structure Activity Relationship Sar of Ejr 866 75 and Its Analogs

Identification of Key Pharmacophoric Features for PTP4A3 Inhibition

The inhibitory activity of the thienopyridone (B2394442) series, including EJR-866-75, against PTP4A3 is dependent on several key structural features. By comparing active analogs with inactive congeners, a core pharmacophore can be established. The fundamental scaffold is a thienopyridone core, which serves as the central structural unit. Modifications to this core and its substituents have been explored to enhance potency and selectivity. The presence of specific functional groups that can interact with the active site or allosteric pockets of the PTP4A3 enzyme is critical for inhibition. The comparison between the active compound JMS-053 and its inactive analog, JMS-038, highlights the essential nature of the core structure and specific substituent patterns for biological activity.

Impact of Structural Modifications on Enzymatic Potency

Systematic structural modifications of the initial lead compounds have led to the development of analogs like this compound with varying enzymatic potencies against PTP4A3 and other related phosphatases. This compound itself demonstrates potent inhibition of PTP4A3 with an IC50 value of 98.2 nM. doi.org It also shows inhibitory activity against the closely related family members PTP4A1 and PTP4A2, indicating a pan-PTP4A inhibitory profile. doi.org

Interestingly, other analogs show different potency and selectivity profiles. For instance, EJR-866-81 is a more potent inhibitor of PTP4A3 with an IC50 of 36.1 nM and displays a notable preference for PTP4A3 over PTP4A2. doi.org Another analog, NRT-870-59, which features a modification in the thienopyridone core, also shows a preference for PTP4A3 over PTP4A2. doi.org These compounds are also potent inhibitors of another oncogenic phosphatase, CDC25B, with the exception of NRT-870-59, which does not inhibit CDC25B at concentrations up to 1 µM. doi.org The inactive congener, JMS-038, shows no inhibition of PTP4A3, reinforcing the importance of the specific structural features present in the active compounds. doi.org

CompoundPTP4A3 IC50 (nM)PTP4A1 IC50 (nM)PTP4A2 IC50 (nM)CDC25B IC50 (nM)
This compound98.2Data not specifiedData not specified122.6
EJR-866-8136.1Data not specifiedData not specified65.5
NRT-870-5986.0Data not specifiedData not specified>1000
JMS-053Data not specifiedEquipotent with PTP4A3Equipotent with PTP4A392.6
JMS-038InactiveData not specifiedData not specifiedData not specified

Correlation of Structural Changes with Cellular Activity

The enzymatic potency of these inhibitors generally correlates with their activity in cellular models. This compound, along with analogs EJR-855-81 and NRT-870-59, demonstrated cytotoxicity in human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells, with IC50 values below 20 µM. doi.org This indicates that the structural features responsible for potent PTP4A3 inhibition also contribute to the compounds' ability to induce cell death in cancer cell lines that are responsive to PTP4A3 inhibition. The activity in 3D spheroid models is particularly significant as it better mimics the tumor microenvironment. The consistent cytotoxic effect across different active analogs in these specific cancer cell lines suggests that their cellular activity is indeed mediated through the inhibition of PTP4A3 or related pathways.

Rational Design Principles for Optimized Analogs

The progression from early compounds to more potent and selective analogs like this compound and EJR-866-81 reveals several rational design principles. The primary goal has been to enhance the potency against PTP4A3 while potentially improving selectivity over other phosphatases. The development of NRT-870-59, which lost its activity against CDC25B, is a clear example of successful rational design to improve selectivity. doi.org This suggests that specific modifications to the thienopyridone core can decouple the inhibition of PTP4A3 and CDC25B. Furthermore, the enhanced potency of EJR-866-81 compared to the parent compounds indicates that substitutions on the core structure can be optimized to achieve stronger interactions with the target enzyme. The design strategy likely involves computational modeling and structural biology to understand the binding modes of these inhibitors, allowing for the targeted placement of functional groups to maximize affinity and selectivity. Future design principles will likely continue to focus on modifying the core and its substituents to fine-tune the inhibitor's profile, aiming for even greater potency, improved selectivity, and better drug-like properties.

Theoretical and Computational Chemistry Approaches for Ejr 866 75 Research

Molecular Docking Simulations of EJR-866-75 with PTP4A3 and CDC25B

Molecular docking simulations are fundamental in predicting the preferred binding orientation of a ligand, such as this compound, within the active site of a target protein. These simulations provide critical insights into the binding modes and potential interactions that govern the inhibitory activity of the compound. This compound and its related analogs, belonging to the thienopyridinedione chemotype, have demonstrated potent inhibitory activity against both PTP4A3 and CDC25B. Current time information in New York, NY, US.cdutcm.edu.cn

For PTP4A3, an exploratory docking model utilizing the A chain of PTP4A3 (Protein Data Bank entry 5TSR), representing the reduced form of the enzyme with a closed WPD loop, has been employed for related compounds like JMS-053. Current time information in New York, NY, US. This model suggested strong hydrogen bond interactions of JMS-053 with residues A106 and A111 within the PTP4A3 active site. Current time information in New York, NY, US. Given that this compound is a potent PTP4A3 inhibitor within the same chemical class, it is inferred that similar crucial interactions contribute to its binding affinity. Current time information in New York, NY, US.

Regarding CDC25B, this compound has been identified as a potent in vitro inhibitor, with an IC₅₀ value of 122.6 nM. Current time information in New York, NY, US. Molecular docking studies are commonly used to model the binding modes of inhibitors with CDC25B, as seen with other Cdc25 inhibitors like shikonin (B1681659), which showed favorable binding through hydrophobic interactions and hydrogen bonds within the inhibitor binding pocket. cdutcm.edu.cngenecards.org Such simulations are instrumental in understanding how this compound achieves its potent inhibition of CDC25B.

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC₅₀ Value (nM)
This compoundPTP4A398.2 Current time information in New York, NY, US.
This compoundCDC25B122.6 Current time information in New York, NY, US.
EJR-866-81PTP4A336.1 Current time information in New York, NY, US.
EJR-866-81CDC25B65.5 Current time information in New York, NY, US.
JMS-053PTP4A334.7 cenmed.com
JMS-053CDC25B92.6 cenmed.com

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of compound-target interactions over time. These simulations account for the flexibility of both the ligand and the protein, allowing for the observation of conformational changes, solvent effects, and the stability of binding poses. google.com

For the PTP4A3 phosphatase, druggability assessments have been performed using molecular dynamics simulations with probes. These studies aimed to validate docking results and predict the strength of binding in identified pockets, particularly for compounds like JMS-053, a potent PTP4A3 inhibitor structurally related to this compound. guidetopharmacology.orgcenmed.com Such MD simulations are crucial for understanding the dynamic behavior of the protein-ligand complex, identifying stable binding conformations, and assessing the long-term stability of the interactions between the inhibitor and the enzyme. While specific detailed MD simulation findings for this compound were not explicitly found in the provided search results, the application of MD to closely related PTP4A3 inhibitors underscores its relevance in characterizing the binding dynamics of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, untested compounds and aids in the optimization of existing lead structures. nih.govfrontiersin.org QSAR models rely on various molecular descriptors that quantify different aspects of a compound's chemical structure, such as electronic, steric, and hydrophobic properties. nih.govrxnfinder.org

Despite the established inhibitory activity of this compound against PTP4A3 and CDC25B, specific QSAR modeling studies directly focused on this compound or its immediate thienopyridinedione series in the context of these phosphatase targets were not detailed in the provided research findings. However, QSAR remains a valuable tool in drug discovery for structurally diverse datasets, enabling the identification of key structural features that contribute to potency and selectivity. medchemexpress.com

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a biological response. These models are crucial for virtual screening, lead optimization, and de novo drug design, guiding the synthesis of new compounds with desired activities. cenmed.com

A pharmacophore model has been developed for JMS-053, a compound that shares the thienopyridinedione scaffold with this compound and is also a potent PTP4A3 inhibitor. Current time information in New York, NY, US. This "JMS-053 pharmacophore" has been utilized in the development of derivatives, including bifunctional analogs designed to combine PTP4A3 inhibition with other therapeutic effects. Current time information in New York, NY, US. The existence and application of this pharmacophore model for the JMS-053 chemotype are highly relevant to this compound research. It suggests that the key features identified in the JMS-053 pharmacophore are likely crucial for the activity of this compound as well. Such a model can be directly applied for de novo design efforts, guiding the synthesis of entirely new chemical entities predicted to exhibit high affinity and specificity for PTP4A3 and potentially CDC25B, based on the shared structural characteristics and inhibitory mechanisms within this class of compounds.

Analytical and Research Methodologies Employed in Ejr 866 75 Studies

Biochemical Assays for Phosphatase Activity Measurement (e.g., DiFMUP assay)

A cornerstone of EJR-866-75 research involves precise biochemical assays to quantify its inhibitory effects on various phosphatases. Enzyme activity assays are typically conducted in a high-throughput format, such as 384-well microtiter plates. A common substrate utilized for this purpose is 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), a fluorogenic substrate that releases a fluorescent product upon dephosphorylation, allowing for spectrophotometric measurement of phosphatase activity nih.gov.

In studies involving this compound, recombinant human His6-tagged PTP4A1, PTP4A2, PTP4A3, PTP4A3 mutants, CDC25B, and DUSP3 phosphatases are incubated with DiFMUP at a specified concentration (e.g., 12 μM) at 25°C for 25 minutes in a buffered solution (e.g., 40 mM Tris-HCl pH 7.0, 75 mM NaCl, 2 mM EDTA) nih.gov. The inhibition potency of this compound is then determined by calculating its half-maximal inhibitory concentration (IC₅₀) against these enzymes.

Detailed Research Findings: this compound has demonstrated potent inhibitory activity against key phosphatases. For instance, its IC₅₀ value against PTP4A3 was determined to be 98.2 nM. Furthermore, this compound also exhibited potent in vitro inhibition of CDC25B, with an IC₅₀ value of 122.6 nM. While effective against these targets, it was found to be 5- to 6-fold less potent as an inhibitor of the dual specificity phosphatase DUSP3 nih.gov.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Selected Phosphatases

PhosphataseIC₅₀ (nM)
PTP4A398.2
CDC25B122.6
DUSP3>600 (approx. 5-6 fold less potent than CDC25B) nih.gov

Cell-Based Assays for Biological Responses

Beyond enzymatic inhibition, cell-based assays are crucial for understanding the biological impact of this compound within a living cellular context. These assays assess various cellular responses, providing insights into the compound's cytotoxic effects and its interaction with cellular pathways.

This compound has been evaluated for its cytotoxicity in human cancer cell lines. Studies have shown that this compound is cytotoxic to human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells grown in vitro, with IC₅₀ values reported to be below 20 μM nih.gov. Spheroid colony formation assays serve as an alternative method to assess extracellular matrix-dependent cytotoxicity, providing a more physiologically relevant model for tumor cell growth nih.gov.

Additionally, investigations have confirmed that this compound does not induce significant reactive oxygen species (ROS) generation in vitro or within cells, a critical finding for assessing its safety profile and mechanism of action nih.gov. This is typically evaluated by monitoring changes in absorbance or fluorescence in the presence of ROS indicators, often with known ROS-generating compounds (e.g., DA3003-1) used as positive controls nih.gov.

Proteomic and Transcriptomic Profiling Techniques

While the provided research specifically on this compound does not detail dedicated proteomic or transcriptomic profiling studies for this compound, these techniques are broadly applied in the study of small molecule inhibitors to gain a comprehensive understanding of their cellular impact.

Proteomic Profiling: This involves the large-scale study of proteins, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in protein expression, post-translational modifications, and protein-protein interactions in response to compound treatment. Such analyses can reveal the broader cellular pathways affected by this compound beyond its direct phosphatase targets, including changes in protein abundance or the phosphorylation status of numerous proteins.

Transcriptomic Profiling: This technique focuses on the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns. Methods like RNA sequencing (RNA-Seq) or microarray analysis can identify which genes are upregulated or downregulated following exposure to this compound. This provides insights into the transcriptional programs activated or repressed by the compound, offering clues about its long-term cellular effects and potential off-target activities.

In the context of phosphatase inhibitors like this compound, proteomic and transcriptomic profiling would typically be used to explore downstream signaling pathway alterations and adaptive cellular responses to phosphatase inhibition, providing a systems-level view of the compound's biological effects.

Advanced Microscopy for Cellular Localization Studies

Specific studies on the cellular localization of this compound using advanced microscopy techniques were not detailed in the provided research. However, advanced microscopy plays a vital role in understanding the subcellular distribution and dynamics of chemical compounds and their targets.

Techniques such as super-resolution localization microscopy (SRLM), including methods like dSTORM (direct Stochastic Optical Reconstruction Microscopy) or PALM (Photoactivated Localization Microscopy), can overcome the diffraction limit of conventional light microscopy, allowing for visualization of molecules and subcellular structures at resolutions down to 20 nm. These methods are invaluable for determining where a compound accumulates within a cell, its association with specific organelles, or its interaction with target proteins in specific cellular compartments.

Other advanced microscopy methods, such as microspectrophotometry (MSP) and holotomographic microscopy (HTM), can provide quantitative measurements of cellular properties, including spectroscopic features and 3D reconstructions of biomolecular condensates. For a compound like this compound, these techniques could potentially be used to observe its entry into cells, its distribution within the cytoplasm or nucleus, or its co-localization with specific phosphatases, providing crucial information about its mechanism of action at a spatial level.

Future Directions and Research Perspectives

Elucidation of Additional Molecular and Cellular Targets

While EJR-866-75 has been established as a potent inhibitor of PTP4A3 and CDC25B, the full spectrum of its molecular and cellular targets remains to be elucidated nus.edu.sg. PTP4A3 is known to influence various critical signaling pathways, including Rho GTPases, SRC, TGF-β, and PI3K-AKT, which are intimately involved in oncogenesis uni.lu. Future research should employ advanced proteomic and phosphoproteomic profiling techniques to comprehensively map the changes in protein phosphorylation and protein-protein interactions induced by this compound treatment in relevant cellular models. This approach could uncover additional direct or indirect targets that contribute to the compound's observed biological effects, such as its anti-migratory properties and cytotoxicity in cancer cells nus.edu.sg. Identifying these broader molecular impacts will be crucial for a holistic understanding of this compound's mechanism of action and for uncovering unforeseen therapeutic opportunities.

Investigation of this compound as a Chemical Probe for PTP4A3 Biology

PTP4A3 is recognized as an important, yet challenging, pharmacological target due to its widespread overexpression in numerous human cancers and its pivotal role in processes like cellular invasion, motility, and angiogenesis uni.luuni.luuni.luctdbase.org. As a cell-active inhibitor, this compound is a valuable chemical probe for dissecting the intricate biology of PTP4A3 ctdbase.orgnih.gov. Future investigations should leverage this compound in diverse experimental systems, including advanced 3D cell culture models (e.g., spheroids, organoids) and in vivo preclinical models, to further characterize the functional consequences of PTP4A3 inhibition nus.edu.sguni.lu. Specific areas of focus could include a detailed examination of its impact on PTP4A3-mediated signaling cascades, such as RhoA activation and Rac1 regulation, and its influence on extracellular matrix interactions, which are paramount for tumor progression uni.lu. Furthermore, studies aimed at precisely defining the reversibility and allosteric nature of this compound's interaction with PTP4A3 will enhance its utility as a precise tool for chemical biology nus.edu.sguni.lu.

Exploration of Synergistic Effects with Other Research Compounds

Given the complex nature of cancer and the frequent development of drug resistance, combination therapies are a cornerstone of modern oncology research. Precedent exists for synergistic effects with related PTP4A3 inhibitors; for instance, JMS-053 demonstrated additive or synergistic in vitro cytotoxicity when combined with paclitaxel (B517696) in ovarian cancer cells. This finding strongly suggests that this compound could also exhibit beneficial synergistic interactions with other anti-cancer agents. Future research should systematically explore combinations of this compound with established chemotherapeutics, targeted therapies (e.g., inhibitors of STAT3, PI3K/AKT, or SRC pathways, given PTP4A3's influence on these pathways), and emerging immunotherapies uni.lu. Comprehensive in vitro combination studies, utilizing methodologies such as the Chou-Talalay method, followed by rigorous in vivo efficacy assessments in relevant animal models, are essential to identify optimal drug combinations that could lead to enhanced therapeutic outcomes and overcome resistance mechanisms.

Development of Novel Synthetic Strategies for Analogs

This compound belongs to the thienopyridinedione chemical class, a scaffold that has shown considerable flexibility for structural modifications while retaining phosphatase inhibitory activity nus.edu.sg. Future synthetic efforts should focus on the rational design and synthesis of novel this compound analogs to optimize its pharmacological profile. This includes improving potency, enhancing selectivity for PTP4A3 over other phosphatases, and refining pharmacokinetic properties such as metabolic stability and cell permeability. Addressing potential issues like serum protein binding, as observed with JMS-053, will also be critical for improving in vivo efficacy uni.lu. Medicinal chemistry strategies, including focused library synthesis and diversification of the thienopyridinedione core, guided by structure-activity relationship (SAR) studies, are paramount. The ultimate goal is to generate a new generation of compounds with superior therapeutic indices and potentially novel target specificities that could expand their applicability.

Computational Refinements and Predictive Modeling for Structure-Based Design

Computational chemistry and bioinformatics play an increasingly vital role in modern drug discovery, particularly for challenging targets like protein tyrosine phosphatases nih.gov. Future research on this compound should extensively integrate advanced computational techniques to accelerate its development. This includes:

Molecular Docking and Dynamics Simulations: To gain a deeper understanding of the precise binding interactions of this compound and its derivatives within the PTP4A3 active site and any newly identified allosteric pockets. This can inform modifications to improve binding affinity and specificity.

Virtual Screening: To identify novel chemical scaffolds or fragments from large chemical libraries that could serve as starting points for new inhibitors, potentially overcoming current limitations in selectivity or cell permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build robust predictive models that correlate structural features of this compound analogs with their biological activities. These models can guide the most efficient synthesis of compounds with desired properties, minimizing experimental resources.

Machine Learning and Artificial Intelligence (AI): To explore de novo compound design, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties more accurately, and identify previously unrecognized binding sites or mechanisms of action.

The integration of these computational approaches with experimental validation will significantly streamline the lead optimization process, enabling a more efficient and targeted development of this compound and its future analogs.

Data Tables

Table 1: Inhibitory Potency of this compound and Related Compounds Against Phosphatases

CompoundPTP4A3 IC₅₀ (nM)CDC25B IC₅₀ (nM)DUSP3 IC₅₀ (nM)
This compound98.2 nus.edu.sg122.6 nus.edu.sg~600-700
EJR-866-8136.1 nus.edu.sg65.5 nus.edu.sg~330-390
JMS-05334.792.6207.6
NRT-870-5986.0 nus.edu.sg>1000 nus.edu.sgNot inhibited at ≤1 µM nus.edu.sg
JMS-038Not inhibited nus.edu.sgNot inhibited nus.edu.sgNot inhibited nus.edu.sg

Note: For this compound and EJR-866-81, DUSP3 inhibition was reported as 5- to 6-fold less potent than CDC25B nus.edu.sg. Approximate IC₅₀ values for DUSP3 were calculated based on this reported fold difference.

Compound Names and PubChem CIDs

Q & A

Q. How should I design an experiment to evaluate the stability of EJR-866-75 under varying environmental conditions?

  • Methodological Answer : Begin with controlled variables (e.g., temperature, pH, light exposure) and replicate experiments to assess degradation patterns. Use spectroscopic methods (e.g., HPLC, NMR) for quantitative analysis. Include negative controls and validate results against known stability benchmarks .

Q. What are the best practices for collecting and organizing experimental data on this compound?

  • Methodological Answer : Implement a structured data management plan (DMP) using tools like electronic lab notebooks (ELNs) or platforms like Google Forms for systematic data entry . Ensure metadata includes experimental conditions (e.g., reagent batches, instrument calibration) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can I ensure the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Document every step in detail, including solvent purity, reaction times, and purification techniques. Cross-reference with peer-reviewed synthetic pathways and validate purity via chromatographic methods (e.g., GC-MS). Share raw data and protocols in supplementary materials for peer validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) and calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and report confidence intervals. Tools like GraphPad Prism or R packages (e.g., drc) are recommended .

Advanced Research Questions

Q. How do I resolve contradictions between computational predictions and experimental results for this compound’s mechanism of action?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., force fields, binding site definitions). Validate in silico findings with orthogonal experimental techniques (e.g., SPR for binding affinity, CRISPR-Cas9 knockouts for pathway validation). Use sensitivity analysis to identify model limitations .

Q. What cross-disciplinary methodologies can enhance the study of this compound’s pharmacokinetic properties?

  • Methodological Answer : Integrate metabolomics (LC-MS/MS) with systems biology approaches to map drug metabolism pathways. Collaborate with bioinformaticians to leverage databases like PubChem or Connectivity Map for pathway enrichment analysis .

Q. How should I address batch-to-batch variability in this compound synthesis during large-scale studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use multivariate analysis (e.g., PCA) to identify critical process parameters and optimize reaction conditions .

Q. What strategies are effective for reconciling conflicting data on this compound’s toxicity profiles across different cell lines?

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell culture conditions, assay endpoints). Use mechanistic toxicology approaches (e.g., transcriptomics or high-content imaging) to differentiate cell-line-specific responses .

Data Integrity and Reporting

Q. How do I ensure compliance with journal guidelines when reporting crystallographic data for this compound?

  • Methodological Answer : Follow IUPAC standards for reporting crystallographic parameters (e.g., CIF files, R-factors). Validate structures against the Cambridge Structural Database (CSD) and include deposition numbers in supplementary materials .

Q. What ethical considerations apply to sharing raw datasets from this compound clinical trials?

  • Methodological Answer :
    Anonymize patient data rigorously and obtain informed consent for data reuse. Use repositories like ClinicalTrials.gov or Zenodo with embargo options. Adhere to GDPR/HIPAA regulations and cite data availability in the methods section .

Reproducibility and Peer Review

Q. How can I preemptively address potential reproducibility critiques in my this compound study?

  • Methodological Answer :
    Include detailed protocols for critical steps (e.g., compound handling, assay conditions) and use standardized reference materials. Publish preprints for community feedback and engage in open peer review platforms like PeerJ or eLife .

Q. What are the red flags reviewers look for in this compound manuscripts related to statistical analysis?

  • Methodological Answer :
    Avoid p-hacking by predefining significance thresholds. Justify sample sizes with power analyses and report effect sizes. Use tools like the SAMPL guidelines for transparent reporting .

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